REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([SH:11])=[N:8][C:7]=2[CH:12]=1.[CH2:13](N(CC)CC)C.IC>C(O)C.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([S:11][CH3:13])=[N:8][C:7]=2[CH:12]=1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(N=C(S2)S)C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave a brown solution
|
Type
|
TEMPERATURE
|
Details
|
Additional heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylammonium iodide
|
Type
|
ADDITION
|
Details
|
The filtrate was mixed with water
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted 3×50 ml methylene chloride
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(N=C(S2)SC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |